2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-3-4-14(2)16(11-13)12-22-19(23)10-9-18(21-22)15-5-7-17(20)8-6-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFJLDAOEXMZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 4-fluorophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridazinone core, followed by the addition of the desired benzyl and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods typically focus on improving yield, purity, and scalability. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Substituent Effects on Physicochemical Properties
Key structural analogs include 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h from ). Below is a comparative analysis:
| Compound | Position 2 Substituent | Position 6 Substituent | Halogen | Predicted logP | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target compound | 2,5-Dimethylbenzyl | 4-Fluorophenyl | F | ~3.8* | ~336.3 |
| 5-Chloro-6-phenyl derivatives (3a–3h) | Varied (e.g., alkyl, benzyl) | Phenyl | Cl | ~2.5–3.5 | ~250–300 |
*Estimated using fragment-based calculations (fluorine and methyl groups increase lipophilicity).
Key Observations:
Fluorine’s smaller atomic radius may also reduce steric hindrance relative to chlorine.
Lipophilicity : The 2,5-dimethylbenzyl group contributes significantly to hydrophobicity (higher logP vs. simpler benzyl/alkyl substituents in 3a–3h), which could improve membrane permeability but reduce aqueous solubility.
Research Implications and Gaps
- Structural Analysis : SHELXT-driven crystallography could resolve conformational differences between the target compound and analogs, guiding structure-activity relationship (SAR) studies .
- Pharmacological Profiling : Empirical data on solubility, bioavailability, and target binding are needed to validate hypotheses derived from structural comparisons.
- Synthetic Optimization : Tailoring reaction conditions (e.g., temperature, catalyst) may improve yields for bulky substituents like 2,5-dimethylbenzyl.
Biological Activity
2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 2-[(2,5-dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
- Molecular Formula : C19H17FN2O
- Molecular Weight : 307.361 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit various enzymes and receptors involved in inflammatory pathways and cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Receptor Modulation : It interacts with serotonin receptors, potentially influencing mood and anxiety pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its anti-inflammatory effects.
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in vitro and in vivo models by reducing pro-inflammatory cytokine production.
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Studies
-
Anticancer Research :
- A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties .
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations lower than those required for conventional antibiotics .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
